N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which is then further functionalized to introduce the difluoroethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and difluoroethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition is often due to the presence of the carboxamide group, which can interact with the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
Uniqueness
N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16F2N4O |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16F2N4O/c1-10-8-13(17(24)20-9-14(18)19)15-11(2)22-23(16(15)21-10)12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3,(H,20,24) |
InChI Key |
YZXBJVGSHDQFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NCC(F)F |
Origin of Product |
United States |
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